molecular formula C8H8N2O5 B8571880 2-Amino-5-methoxy-3-nitro-benzoic acid

2-Amino-5-methoxy-3-nitro-benzoic acid

Cat. No. B8571880
M. Wt: 212.16 g/mol
InChI Key: ZCTUZOIFAUHVND-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a slurry of 5-methoxy-7-nitro-1H-indole-2,3-dione (3 g, 13.5 mmol) in aqueous 2N NaOH solution (30 mL), was added an aq. Solution of 33% hydrogen peroxide (3 mL) slowly at 0° C. After completion of the addition, the reaction mixture was stirred at room temperature for 4 h. After completion of the reaction, the reaction mixture was acidified with 2N HCl at 0° C. The resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid which was directly used for the next reaction.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[C:10]([N+:12]([O-:14])=[O:13])[CH:11]=1)[NH:8]C(=O)[C:6]2=[O:16].[OH:17]O.Cl>[OH-].[Na+]>[NH2:8][C:9]1[C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[C:6]([OH:16])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C2C(C(NC2=C(C1)[N+](=O)[O-])=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water (2-3 times)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.